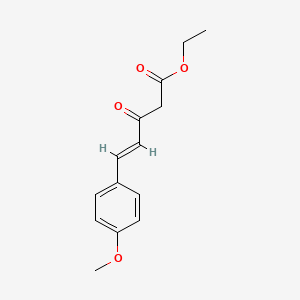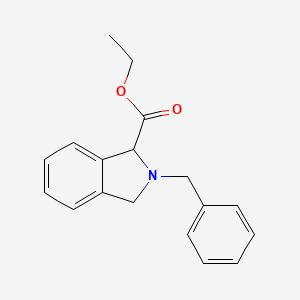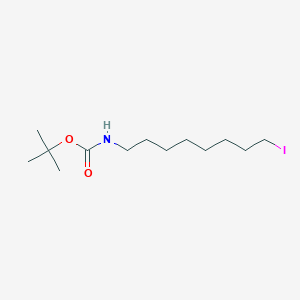
tert-Butyl 8-iodooctylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 8-iodooctylcarbamate: is an organic compound with the molecular formula C13H26INO2. It is a carbamate derivative, where the carbamate group is protected by a tert-butyl group, and the octyl chain is substituted with an iodine atom at the 8th position. This compound is often used in organic synthesis, particularly in the protection of amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-iodooctylcarbamate typically involves the reaction of 8-iodooctanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as potassium carbonate (K2CO3). The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 8-iodooctylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, and alkoxides.
Deprotection Reactions: Strong acids like TFA are used to remove the tert-butyl carbamate group.
Major Products Formed:
Scientific Research Applications
Chemistry: tert-Butyl 8-iodooctylcarbamate is used as a protecting group for amines in organic synthesis. It allows for selective reactions on other functional groups while protecting the amine from unwanted reactions .
Biology and Medicine: In biological research, this compound is used to modify peptides and proteins, aiding in the study of their structure and function. It is also used in the synthesis of pharmaceuticals where protection of amine groups is required .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo substitution reactions makes it valuable in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of tert-butyl 8-iodooctylcarbamate primarily involves its role as a protecting group for amines. The tert-butyl carbamate group is stable under basic and neutral conditions but can be selectively removed under acidic conditions. This allows for the temporary protection of amine groups during multi-step synthetic processes .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the 8-iodooctyl chain.
8-Iodooctylamine: Similar in structure but lacks the tert-butyl carbamate group.
Di-tert-butyl dicarbonate (Boc2O): Used as a reagent to introduce the tert-butyl carbamate group.
Uniqueness: tert-Butyl 8-iodooctylcarbamate is unique due to the presence of both the tert-butyl carbamate protecting group and the 8-iodooctyl chain. This dual functionality allows for selective reactions and modifications, making it a versatile compound in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(8-iodooctyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26INO2/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14/h4-11H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCASIJXKVSNHTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
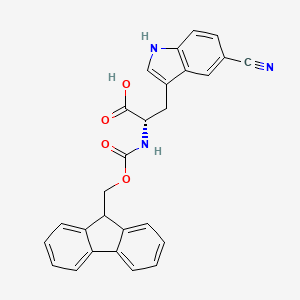
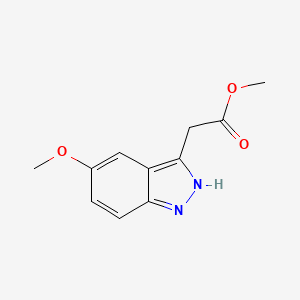
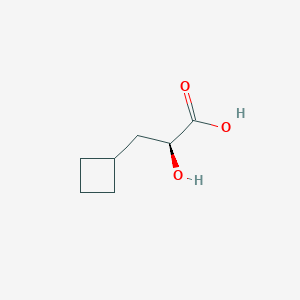
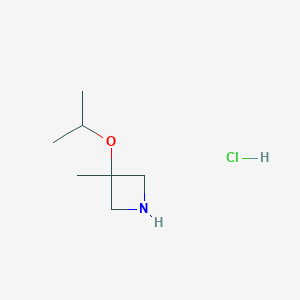
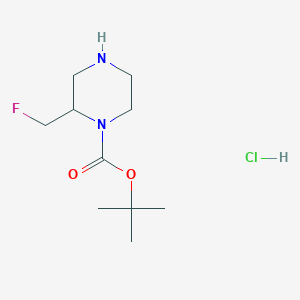
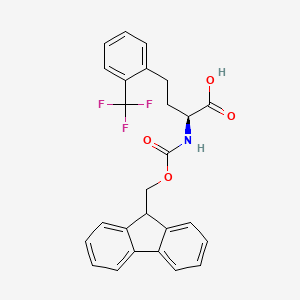
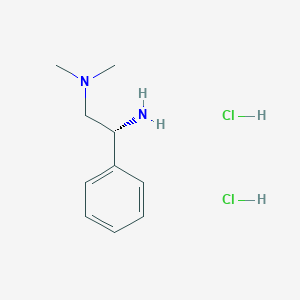
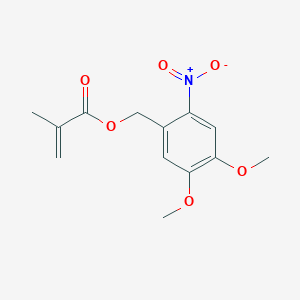
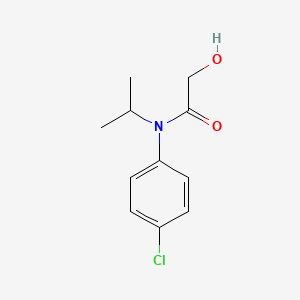
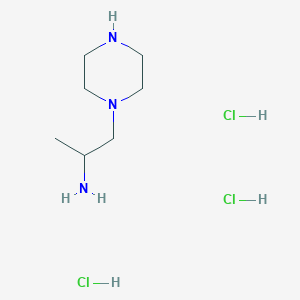
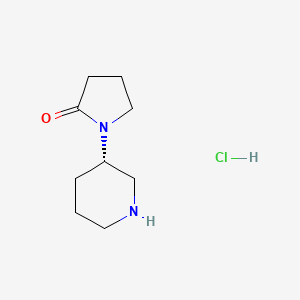
![(1S,5R)-3-(triazol-2-yl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B8096197.png)
